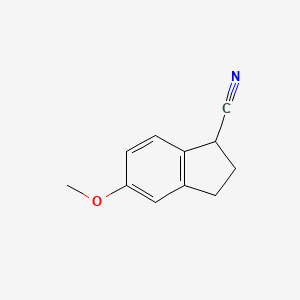

5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile

Vue d'ensemble

Description

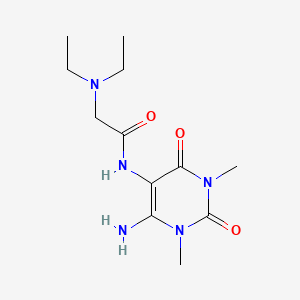

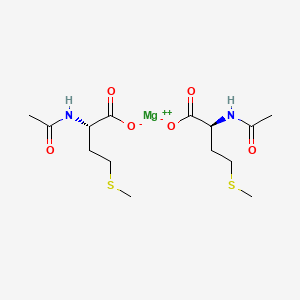

5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile, also known as MDIC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MDIC is a heterocyclic compound that contains a nitrile group and a methoxy group on its ring structure.

Applications De Recherche Scientifique

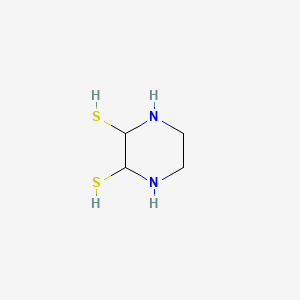

Synthesis of Novel Carbohydrates : Vyas and Hay (1975) described the synthesis of 3,6-Dihydro-2-methylthio-2H-thiopyran-2-carbonitrile and its 3-methoxy-derivative, which are structurally related to 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile. These compounds were synthesized through Diels–Alder reactions, demonstrating the potential for creating novel carbohydrate analogues with sulfur in the ring (Vyas & Hay, 1975).

Catalytic Carbon–Carbon Bond Cleavage : Hu et al. (2022) explored the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium (I) catalyzed direct carbon–carbon bond cleavage, leading to the synthesis of 2,3-dihydro-1H-inden-1-one derivatives. This study highlights the applications in catalytic processes involving compounds related to 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile (Hu et al., 2022).

Crystal Structure Determination : Moustafa and Girgis (2007) synthesized and determined the crystal structures of related compounds, showcasing the importance of such chemicals in crystallography and structure analysis (Moustafa & Girgis, 2007).

Quantum Studies and Thermodynamic Properties : Halim and Ibrahim (2022) conducted quantum studies and analyzed the thermodynamic properties of a novel compound structurally related to 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile. Their work highlights the compound's applications in advanced material sciences (Halim & Ibrahim, 2022).

Synthesis in Aqueous Media : Shi et al. (2006) synthesized 3-Amino-1-Aryl-9-Methoxy-5,6-Dihydro-1H-benzo[f]chromene-2-carbonitriles, structurally similar to the compound , in an environmentally friendly manner using aqueous media (Shi et al., 2006).

Organic Photovoltaics : Xu et al. (2017) developed a thieno[3,4‐b]thiophene‐based small‐molecule electron acceptor with an indenoindene core for high-performance organic photovoltaics. This underscores the potential application of similar compounds in renewable energy technology (Xu et al., 2017).

Propriétés

IUPAC Name |

5-methoxy-2,3-dihydro-1H-indene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-10-4-5-11-8(6-10)2-3-9(11)7-12/h4-6,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKARGKZNHMEEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708581 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile | |

CAS RN |

102035-37-0 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-indene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B560698.png)

![[(1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl] acetate](/img/structure/B560710.png)

![2H,4H-[1,3]Dioxolo[4,5-e]benzimidazole](/img/structure/B560714.png)

![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B560719.png)